![molecular formula C18H14N4 B3724219 1H-indole-3-carbaldehyde 8-quinolinylhydrazone](/img/structure/B3724219.png)
1H-indole-3-carbaldehyde 8-quinolinylhydrazone
Overview
Description
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are known to undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
1H-Indole-2-carbaldehydes, related to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, are synthesized through gold(I)-catalyzed cycloisomerization. This method is simple and efficient for various substrates, suggesting potential applications in organic synthesis and pharmaceuticals (Kothandaraman et al., 2011).
Molecular Structure Studies
Research on similar molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone shows that these compounds form specific hydrogen-bonded structures. Understanding these molecular arrangements can be crucial for drug design and material science applications (Ali et al., 2005).
Synthesis of Knoevenagel Condensed Products
Indole-3-carbaldehyde, closely related to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, is used in the synthesis of Knoevenagel condensed products. These have numerous applications, including as lipoxygenase inhibitors and antimicrobial agents (Madan, 2020).
Synthesis of Fused Heterocycles
4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles, synthesized from indole-3-carbaldehyde, are analogues of indole-2,3-quinodimethane, indicating potential in the synthesis of complex organic compounds (Gribble et al., 2002).
Fluorescence and Crystal Structure Analysis
1H-Indole-3-carbaldehyde derivatives, including those similar to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, have been studied for their fluorescence properties and crystal structures. These properties can be vital for developing optical materials and sensors (Zeng et al., 2011).
Multisite C-Nucleophiles in Chemical Reactions
Indole-3-carbaldehydes arylhydrazones, akin to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, serve as multisite C-nucleophiles in reactions with quinazoline. This application is significant in developing new chemical synthesis methods (Azev et al., 2020).
Future Directions
The field of 1H-indole-3-carbaldehyde and its derivatives awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]quinolin-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFOQYHZJSYJF-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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